molecular formula C11H14S B14691962 Benzene, [(1,1-dimethyl-2-propenyl)thio]- CAS No. 34043-60-2

Benzene, [(1,1-dimethyl-2-propenyl)thio]-

Cat. No.: B14691962
CAS No.: 34043-60-2
M. Wt: 178.30 g/mol
InChI Key: JLZYWWNLSIWNAF-UHFFFAOYSA-N
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Description

Benzene, [(1,1-dimethyl-2-propenyl)thio]- is an organic compound with the molecular formula C11H14S It is a derivative of benzene, where a thioether group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1,1-dimethyl-2-propenyl)thio]- typically involves the reaction of benzene with a suitable thioether precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1,1-dimethyl-2-propenyl)thio]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioether group to a thiol or even a hydrocarbon, using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydrocarbons.

    Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene derivatives.

Scientific Research Applications

Benzene, [(1,1-dimethyl-2-propenyl)thio]- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, [(1,1-dimethyl-2-propenyl)thio]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thioether group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the benzene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (1,2-dimethyl-1-propenyl)-: Similar structure but lacks the thioether group.

    Benzene, (2-methyl-1-propenyl)-: Another similar compound with a different alkyl group attached to the benzene ring.

    Benzene, 1,2-dimethoxy-4-(1-propenyl)-: Contains methoxy groups instead of a thioether group.

Uniqueness

Benzene, [(1,1-dimethyl-2-propenyl)thio]- is unique due to the presence of the thioether group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

34043-60-2

Molecular Formula

C11H14S

Molecular Weight

178.30 g/mol

IUPAC Name

2-methylbut-3-en-2-ylsulfanylbenzene

InChI

InChI=1S/C11H14S/c1-4-11(2,3)12-10-8-6-5-7-9-10/h4-9H,1H2,2-3H3

InChI Key

JLZYWWNLSIWNAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)SC1=CC=CC=C1

Origin of Product

United States

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